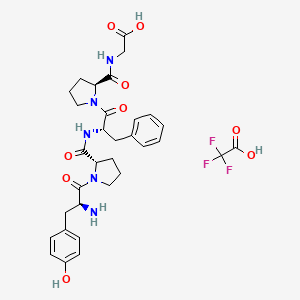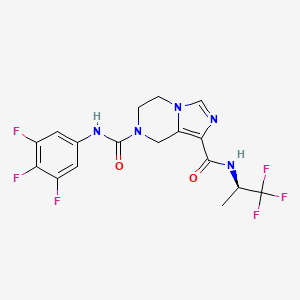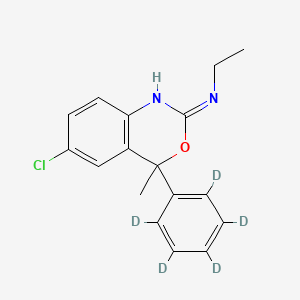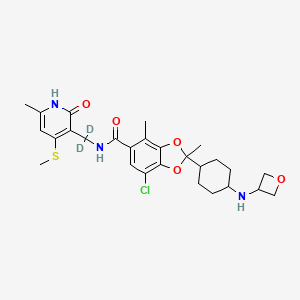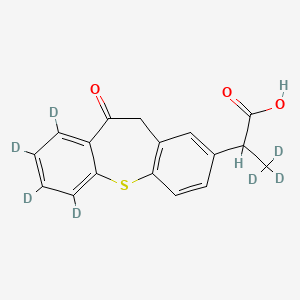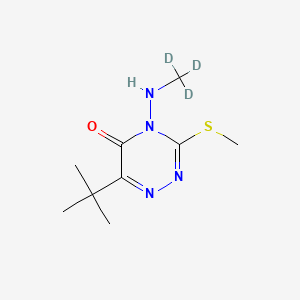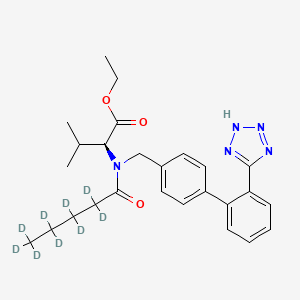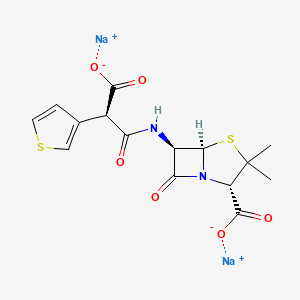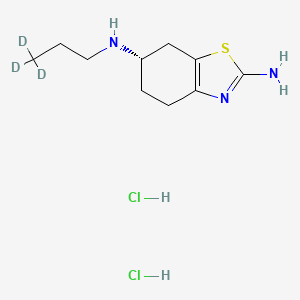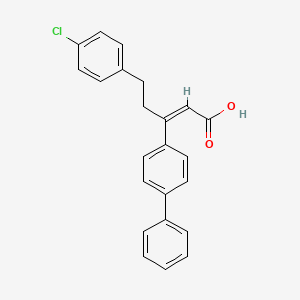
(2z)-3-(Biphenyl-4-Yl)-5-(4-Chlorophenyl)pent-2-Enoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PS315 is a derivative of PS48 and functions as an allosteric inhibitor of protein kinase C. It binds to the PIF-pocket of atypical protein kinase C and induces a displacement of the active site residue Lysine 111. This compound has shown significant anti-cancer activity by inhibiting the full-length and catalytic domain constructs of protein kinase C zeta and protein kinase C eta .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: PS315 is synthesized through a series of chemical reactions starting from PS48The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of PS315 involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes multiple purification steps to ensure the final product meets the required specifications for research and development purposes .
Analyse Chemischer Reaktionen
Types of Reactions: PS315 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of PS315 .
Wissenschaftliche Forschungsanwendungen
PS315 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of protein kinase C and its effects on various biochemical pathways.
Biology: Employed in cellular studies to understand the role of protein kinase C in cell signaling and regulation.
Medicine: Investigated for its potential anti-cancer properties and its ability to inhibit specific protein kinases involved in cancer progression.
Industry: Utilized in the development of new therapeutic agents targeting protein kinase C
Wirkmechanismus
PS315 exerts its effects by binding to the PIF-pocket of atypical protein kinase C. This binding induces a displacement of the active site residue Lysine 111, thereby inhibiting the activity of the kinase. The inhibition of protein kinase C zeta and protein kinase C eta disrupts key signaling pathways involved in cell proliferation and survival, leading to anti-cancer effects .
Vergleich Mit ähnlichen Verbindungen
PS48: The parent compound of PS315, also an allosteric inhibitor of protein kinase C.
Protein Kinase C Inhibitors: Other compounds that inhibit protein kinase C through different mechanisms.
Uniqueness of PS315: PS315 is unique due to its specific binding to the PIF-pocket of atypical protein kinase C and its ability to induce a displacement of the active site residue Lysine 111. This specific mechanism of action distinguishes it from other protein kinase C inhibitors .
Eigenschaften
Molekularformel |
C23H19ClO2 |
|---|---|
Molekulargewicht |
362.8 g/mol |
IUPAC-Name |
(Z)-5-(4-chlorophenyl)-3-(4-phenylphenyl)pent-2-enoic acid |
InChI |
InChI=1S/C23H19ClO2/c24-22-14-7-17(8-15-22)6-9-21(16-23(25)26)20-12-10-19(11-13-20)18-4-2-1-3-5-18/h1-5,7-8,10-16H,6,9H2,(H,25,26)/b21-16- |
InChI-Schlüssel |
KXEKGLNMBLODQT-PGMHBOJBSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C(=C\C(=O)O)/CCC3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=CC(=O)O)CCC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


